molecular formula C14H15N3O3S2 B2874642 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2191267-43-1

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2874642
CAS No.: 2191267-43-1
M. Wt: 337.41
InChI Key: DNWJCNQUCXAXJN-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and an imidazolidine-1-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of 2,3’-bithiophene, which can be synthesized through the coupling of thiophene derivatives. The hydroxyethyl group is introduced via a reaction with ethylene oxide or a similar reagent. The final step involves the formation of the imidazolidine-1-carboxamide ring, which can be achieved through a cyclization reaction involving appropriate amine and carbonyl precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can intercalate with DNA or interact with proteins, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a bithiophene moiety, a hydroxyethyl group, and an imidazolidine-1-carboxamide structure. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-10(7-16-14(20)17-5-4-15-13(17)19)12-2-1-11(22-12)9-3-6-21-8-9/h1-3,6,8,10,18H,4-5,7H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWJCNQUCXAXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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